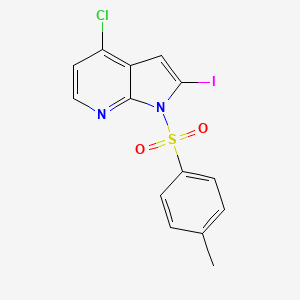
N-Tosyl-4-chloro-2-iodo-7-azaindole
Übersicht
Beschreibung
“N-Tosyl-4-chloro-2-iodo-7-azaindole” is a chemical compound with the molecular formula C14H10ClIN2O2S . It has a molecular weight of 432.66400 .
Molecular Structure Analysis
The molecular structure of “N-Tosyl-4-chloro-2-iodo-7-azaindole” consists of a pyridine and a pyrrole ring fused by a C-C bond . The compound also contains an iodine atom, a chlorine atom, and a tosyl group .Physical And Chemical Properties Analysis
“N-Tosyl-4-chloro-2-iodo-7-azaindole” has a density of 1.846g/cm3 and a boiling point of 544.829ºC at 760 mmHg . The compound also has a flash point of 283.303ºC .Wissenschaftliche Forschungsanwendungen
Synthesis of 2-Alkynyl-7-Azaindoles
Layek et al. (2009) explored the reaction of 4-chloro-2-iodo-7-azaindole with terminal alkynes using a Pd/C–PPh3–CuI catalyst system in water. This process allowed for the selective preparation of 2-alkynyl-4-chloro-7-azaindole in good yields, demonstrating a mild and efficient method for C–C bond formation. The chloro derivative thus obtained can be further functionalized, indicating the compound's role in facilitating complex organic syntheses (Layek et al., 2009).
Metal Complexes and Luminescence
Research by Zhao and Wang (2010) has shown that 7-azaindole derivatives, including those related to N-Tosyl-4-chloro-2-iodo-7-azaindole, exhibit excellent blue emissions for organic light-emitting diodes (OLEDs). These derivatives have rich coordination chemistry with both main group elements and transition metal ions. Their metal complexes not only display phosphorescence but also show unusual reactivity toward C-H and C-X bonds, suggesting potential applications in materials science and as probes for chemical bond activation (Zhao & Wang, 2010).
Microwave-Assisted Synthesis of 7-Azaindoles
Schirok (2006) described a robust and flexible synthesis of 7-azaindoles using microwave heating to dramatically accelerate the reaction process. This synthesis method, starting from nicotinic acid derivatives, showcases the utility of N-Tosyl-4-chloro-2-iodo-7-azaindole in facilitating rapid and efficient production of biologically relevant heterocycles, highlighting its significance in medicinal chemistry (Schirok, 2006).
Regioselective C-H Chlorination
Qian et al. (2014) developed a rhodium-catalyzed regioselective C-H chlorination of 7-azaindoles using 1,2-dichloroethane, with 7-azaindole as the directing group. This methodology provides an efficient access to ortho-chlorinated azaindoles, demonstrating the compound's utility in introducing chloro functionalities into heterocyclic compounds through C-H activation. The process features good functional group tolerance and a wide substrate scope, underscoring its applicability in the synthesis of complex molecules (Qian et al., 2014).
Wirkmechanismus
Target of Action
N-Tosyl-4-chloro-2-iodo-7-azaindole, also known as 4-CHLORO-2-IODO-1-TOSYL-1H-PYRROLO[2,3-B]PYRIDINE, is a chemical compound that has gained significant attention in the field of medicinal chemistry. The primary targets of N-Tosyl-4-chloro-2-iodo-7-azaindole are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial for cellular communication and signal transduction .
Mode of Action
The mode of action of N-Tosyl-4-chloro-2-iodo-7-azaindole involves its interaction with protein kinases. The presence of the extra nitrogen atom in the azaindole core of N-Tosyl-4-chloro-2-iodo-7-azaindole increases the possible fits in the ATP active site of the kinases, which requires well-positioned hydrogen bond donor-acceptor systems . This interaction leads to the inhibition of the kinase activity, thereby affecting the phosphorylation process .
Biochemical Pathways
The biochemical pathways affected by N-Tosyl-4-chloro-2-iodo-7-azaindole are those involving protein kinases. By inhibiting the activity of these kinases, N-Tosyl-4-chloro-2-iodo-7-azaindole can disrupt various cellular processes, including cell division, metabolism, and signal transduction . The downstream effects of this disruption can lead to changes in cell behavior, potentially contributing to its therapeutic applications.
Pharmacokinetics
These properties can impact the bioavailability of N-Tosyl-4-chloro-2-iodo-7-azaindole, influencing its effectiveness as a therapeutic agent .
Result of Action
The molecular and cellular effects of N-Tosyl-4-chloro-2-iodo-7-azaindole’s action are primarily related to its inhibitory effects on protein kinases. By disrupting kinase activity, N-Tosyl-4-chloro-2-iodo-7-azaindole can affect a wide range of cellular processes, potentially leading to antiproliferative and antioxidant activities .
Eigenschaften
IUPAC Name |
4-chloro-2-iodo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClIN2O2S/c1-9-2-4-10(5-3-9)21(19,20)18-13(16)8-11-12(15)6-7-17-14(11)18/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZQRJFRYLCREJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClIN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625961 | |
| Record name | 4-Chloro-2-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Tosyl-4-chloro-2-iodo-7-azaindole | |
CAS RN |
348640-26-6 | |
| Record name | 4-Chloro-2-iodo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



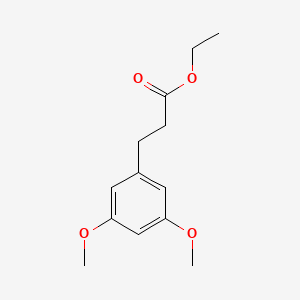
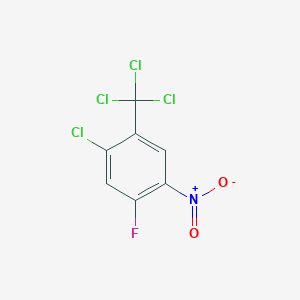
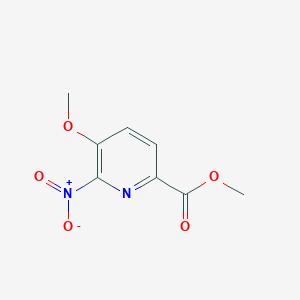
![Furo[2,3-c]pyridin-7-amine](/img/structure/B1592579.png)



![4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1592588.png)
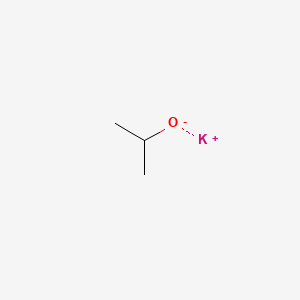
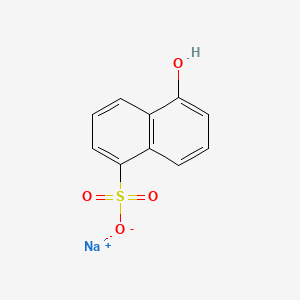

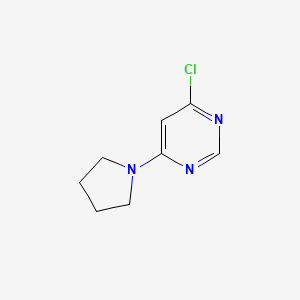
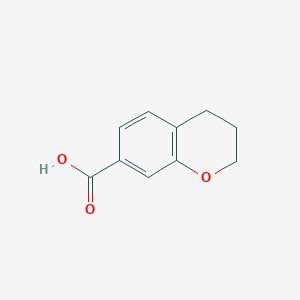
![1-amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1592599.png)